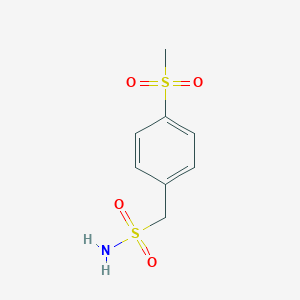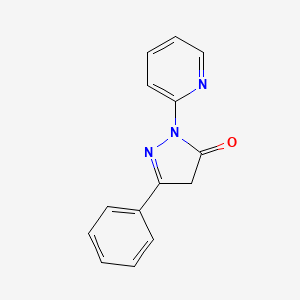
3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazolone ring, possibly through a condensation reaction or a cyclization reaction. The phenyl and pyridin-2-yl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolone ring, which would impart polarity to the molecule due to the presence of the carbonyl group (C=O) and the nitrogen atoms. The phenyl and pyridin-2-yl groups are aromatic and would contribute to the overall stability of the molecule .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one” could undergo a variety of chemical reactions. The carbonyl group could undergo addition reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group and the nitrogen atoms would likely make the compound polar, affecting its solubility in different solvents .Mecanismo De Acción
3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one has been studied for its potential to interact with proteins and enzymes, as well as to modulate the activity of certain ion channels. Its mechanism of action is still being investigated, but it is believed to act by binding to certain receptor sites and altering their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate the activity of certain ion channels, as well as its ability to interact with proteins and enzymes. It has been observed to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes, modulation of ion channel activity, and modulation of neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. It is also relatively stable, making it suitable for long-term storage. However, the compound is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one has a range of potential applications, from drug discovery to biochemistry and physiology. Future research should focus on exploring the compound’s potential to interact with proteins and enzymes, as well as to modulate the activity of certain ion channels. Additionally, further research should be conducted to better understand the compound’s mechanism of action and its potential to be used as a novel drug candidate. Finally, further research should explore the potential of this compound to be used as an adjuvant in drug formulations.
Métodos De Síntesis
3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be synthesized by a number of methods, including the condensation of phenylhydrazine and pyridine-2-carboxaldehyde, or the reaction of pyridine-2-carboxaldehyde with ethyl chloroformate. The condensation of phenylhydrazine and pyridine-2-carboxaldehyde is the preferred method, as it produces a higher yield and is less expensive.
Aplicaciones Científicas De Investigación
3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one has a range of scientific research applications. It has been used as a model compound to study the effect of substituents on the properties of pyrazole derivatives, as well as to investigate the mechanism of action of various drugs. It has also been used to study the structure-activity relationship of pyrazole derivatives and to explore the potential of these compounds as novel drug candidates.
Safety and Hazards
Propiedades
IUPAC Name |
5-phenyl-2-pyridin-2-yl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-10-12(11-6-2-1-3-7-11)16-17(14)13-8-4-5-9-15-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMZEWNZGULGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B6603336.png)

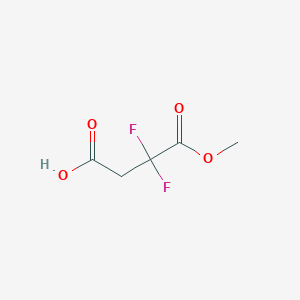

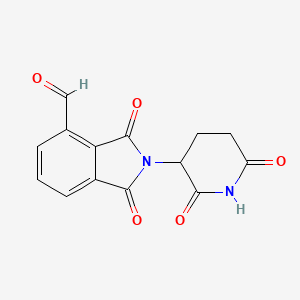
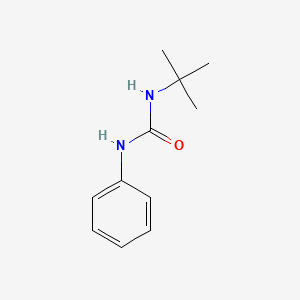

![4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid](/img/structure/B6603402.png)
![rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B6603410.png)

![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B6603431.png)
![5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione](/img/structure/B6603438.png)
